

Spectroscopic Analysis of 2-Aminoindan: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminoindan

Cat. No.: B1194107

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Introduction: **2-Aminoindan**, a rigid analog of amphetamine, serves as a crucial building block in the synthesis of various pharmaceutical agents and is a subject of interest in medicinal chemistry and drug development. Its rigid structure provides a valuable scaffold for designing compounds with specific pharmacological activities. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Aminoindan**, complete with experimental protocols and a visual workflow for its analysis. The data presented primarily corresponds to the hydrochloride salt of **2-Aminoindan**, which is a common and stable form of the compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Aminoindan** hydrochloride.

Table 1: ¹H NMR Spectroscopic Data for 2-Aminoindan Hydrochloride

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Proposed Assignment
8.62	Broad s	3H	-NH ₃ ⁺
7.26	m	2H	Aromatic H
7.19	m	2H	Aromatic H
3.96	m	1H	H-2 (methine)
3.26	dd	2H	H-1/H-3 (equatorial)
3.06	dd	2H	H-1/H-3 (axial)

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Aminoindan Hydrochloride

Predicted chemical shifts based on structure and typical ranges.

Chemical Shift (δ) ppm	Proposed Assignment
139-142	C-3a, C-7a (quaternary aromatic)
127-129	C-5, C-6 (aromatic CH)
124-126	C-4, C-7 (aromatic CH)
48-52	C-2 (methine)
38-42	C-1, C-3 (methylene)

Table 3: IR Spectroscopic Data for 2-Aminoindan Hydrochloride

Characteristic absorption bands based on functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3000-2800	Strong, Broad	N-H Stretch	Ammonium (-NH ₃ ⁺)
3100-3000	Medium	C-H Stretch	Aromatic
2960-2850	Medium	C-H Stretch	Aliphatic (CH ₂ , CH)
1600-1585	Medium-Weak	C=C Stretch	Aromatic Ring
1500-1400	Medium	C=C Stretch	Aromatic Ring
1630-1550	Medium	N-H Bend	Ammonium (-NH ₃ ⁺)
860-680	Strong	C-H Bend	Aromatic (out-of-plane)

Table 4: Mass Spectrometry Data (Electron Ionization) for 2-Aminoindan

Major fragments observed for the free base (Molecular Weight: 133.19 g/mol).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
133	100	[M] ⁺ (Molecular Ion)
132	31.1	[M-H] ⁺
118	22.0	[M-NH ₃] ⁺
117	16.1	[M-NH ₂ -H] ⁺
116	43.2	[M-NH ₃ -H] ⁺
115	20.6	[M-NH ₃ -2H] ⁺ or [C ₉ H ₇] ⁺
105	13.8	[C ₈ H ₉] ⁺
104	5.2	[C ₈ H ₈] ⁺
91	42.4	[C ₇ H ₇] ⁺ (Tropylium ion)

Data sourced from ChemicalBook for **2-Aminoindan** hydrochloride, where the molecular ion of the free base is observed.[1] The fragmentation pattern suggests initial loss of the amino group followed by rearrangements of the indan structure. The prominent peak at m/z 91 is characteristic of a benzylic fragmentation leading to the stable tropylium ion.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols that are applicable to a solid, crystalline amine hydrochloride like **2-aminoindan** hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-aminoindan** hydrochloride for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O) in a standard 5 mm NMR tube.
 - Ensure the sample is fully dissolved; if necessary, gently vortex or warm the tube. If particulates remain, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- Data Acquisition (^1H NMR):

- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- Use a standard single-pulse experiment.
- Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- Apply a relaxation delay (e.g., 1-2 seconds) between scans.
- Data Acquisition (^{13}C NMR):
 - Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
 - A higher number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is typically used.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).
 - Perform baseline correction and integrate the peaks for ^1H NMR.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation:
 - No extensive sample preparation is required for ATR-FTIR. A small amount of the crystalline **2-aminoindan** hydrochloride powder is sufficient.

- Instrument Setup and Background Collection:
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
- Sample Analysis:
 - Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.
 - Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction if necessary.
 - Label the significant peaks with their corresponding wavenumbers.

Electron Ionization Mass Spectrometry (EI-MS)

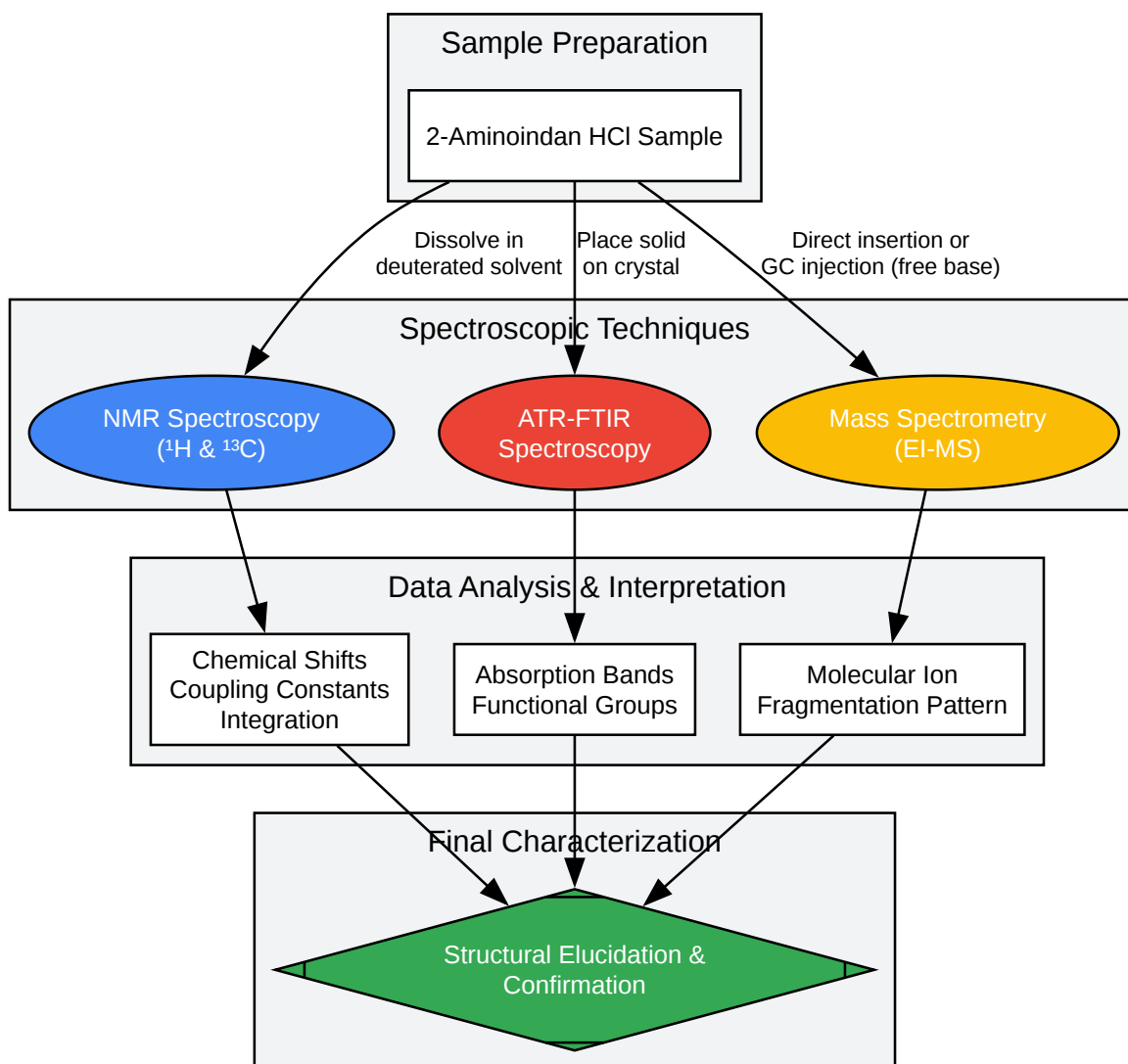
- Sample Introduction:
 - For a solid sample like **2-aminoindan** hydrochloride, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
 - Alternatively, if coupled with a Gas Chromatograph (GC), the free base (**2-aminoindan**) can be dissolved in a volatile organic solvent and injected into the GC. The hydrochloride

salt is generally not suitable for direct GC analysis due to its low volatility. To analyze by GC-MS, an initial liquid-liquid extraction from a basic aqueous solution would be required to obtain the free amine.

- Ionization:
 - The sample is vaporized by heating in the ion source.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+).
- Fragmentation:
 - The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
- Mass Analysis:
 - The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier detects the separated ions, generating a signal proportional to their abundance.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a chemical compound such as **2-Aminoindan**.



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Caption: General workflow for the spectroscopic characterization of **2-Aminoindan**.

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References

- 1. 2-Aminoindan hydrochloride | C₉H₁₂CIN | CID 122764 - PubChem [pubchem.ncbi.nlm.nih.gov]
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